2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine
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Overview
Description
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine typically involves the cyclocondensation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent. This is followed by the cyclocondensation of the O-acylamidoxime to form the 1,2,4-oxadiazole ring in the presence of a base such as TBAF in THF at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while reduction may yield simpler amine derivatives.
Scientific Research Applications
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, oxadiazoles are known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine
- 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one
Uniqueness
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine is unique due to its specific structure, which includes a cyclopropyl group and an amine group. This structure may confer unique biological activities and chemical reactivity compared to other oxadiazole derivatives .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine |
InChI |
InChI=1S/C8H13N3O/c1-8(2,9)7-10-6(12-11-7)5-3-4-5/h5H,3-4,9H2,1-2H3 |
InChI Key |
LXAWYWZRBPIVEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NOC(=N1)C2CC2)N |
Origin of Product |
United States |
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